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molecular formula C22H26O5 B8387380 4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

4-[[4-(Octyloxy)benzoyl]oxy]benzoic acid

Cat. No. B8387380
M. Wt: 370.4 g/mol
InChI Key: AMVHMKULOHFQSB-UHFFFAOYSA-N
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Patent
US05211879

Procedure details

2.0 g (5.6 mmol) of 4-(4-octyloxyphenylcarbonyloxy)benzaldehyde was dissolved in 100 ml of acetone and then 900 mg (5.6 mmol) of potassium permanganate was added dropwise thereto over about 5 minutes. After the mixture was stirred at room temperature for a night, 1.0 g (9.6 mmol) of sodium bisulfite dissolved in 20 ml of water was added thereto to adjust pH to not more than 1. After the acetone was distilled off, the white precipitate was taken out by filtration and recrystallized from 60 ml of ethanol to obtain 1.8 g (yield: 85%) of a white crystal.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
900 mg
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([O:18][C:19]2[CH:26]=[CH:25][C:22]([CH:23]=[O:24])=[CH:21][CH:20]=2)=[O:17])=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[Mn]([O-])(=O)(=O)=[O:28].[K+].S(=O)(O)[O-].[Na+]>CC(C)=O.O>[CH2:1]([O:9][C:10]1[CH:15]=[CH:14][C:13]([C:16]([O:18][C:19]2[CH:26]=[CH:25][C:22]([C:23]([OH:28])=[O:24])=[CH:21][CH:20]=2)=[O:17])=[CH:12][CH:11]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)C(=O)OC1=CC=C(C=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
900 mg
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the mixture was stirred at room temperature for a night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
After the acetone was distilled off
FILTRATION
Type
FILTRATION
Details
the white precipitate was taken out by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from 60 ml of ethanol

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CCCCCCC)OC1=CC=C(C=C1)C(=O)OC1=CC=C(C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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